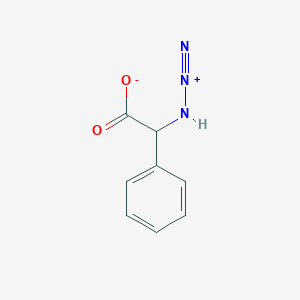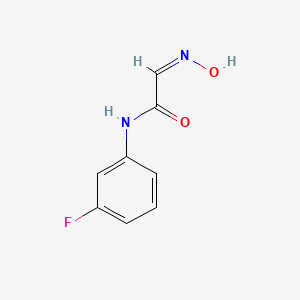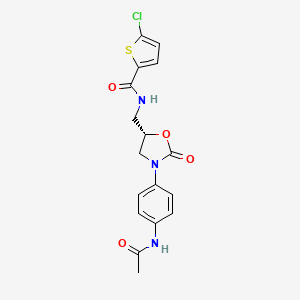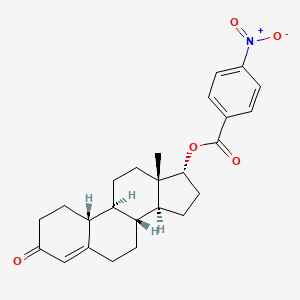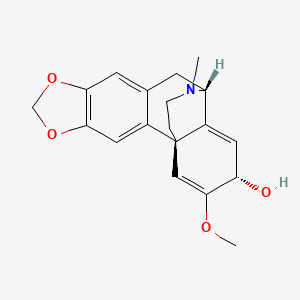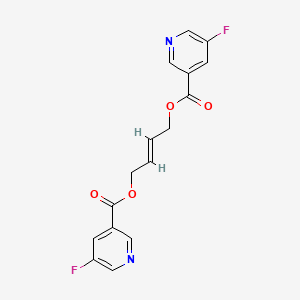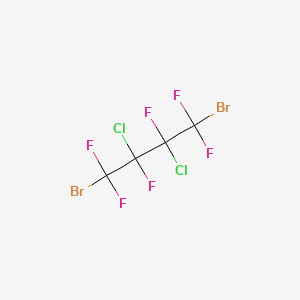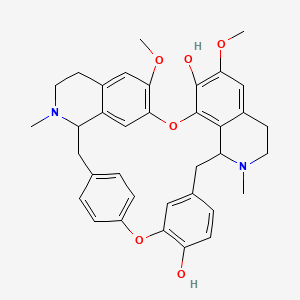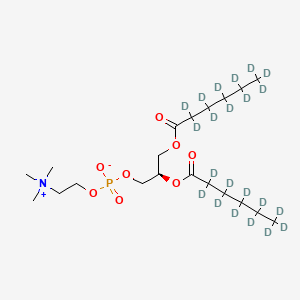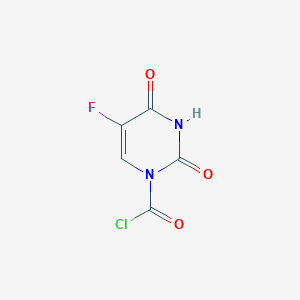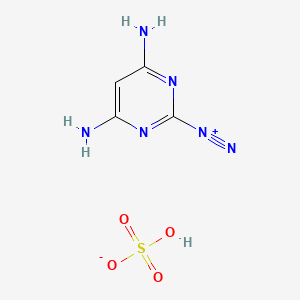![molecular formula C17H19FN2O2 B13421719 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide CAS No. 59772-70-2](/img/structure/B13421719.png)
2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide is a chemical compound with the molecular formula C17H19FN2O2. It is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methylphenylamino group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe methylphenylamino group is then attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzamide core yields an amine .
Applications De Recherche Scientifique
2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-N-[2-hydroxy-3-(phenylamino)propyl]benzamide
- 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)ethyl]benzamide
- 2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]acetamide
Uniqueness
2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. The combination of the hydroxy group and the methylphenylamino group also contributes to its distinct biological and chemical behavior .
Propriétés
Numéro CAS |
59772-70-2 |
|---|---|
Formule moléculaire |
C17H19FN2O2 |
Poids moléculaire |
302.34 g/mol |
Nom IUPAC |
2-fluoro-N-[2-hydroxy-3-(N-methylanilino)propyl]benzamide |
InChI |
InChI=1S/C17H19FN2O2/c1-20(13-7-3-2-4-8-13)12-14(21)11-19-17(22)15-9-5-6-10-16(15)18/h2-10,14,21H,11-12H2,1H3,(H,19,22) |
Clé InChI |
UQRHIAUSRXRYMO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(CNC(=O)C1=CC=CC=C1F)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


